2-(4-Methoxyphenyl)-6-benzothienyl Acetate

Lipophilicity Drug-likeness Physicochemical profiling

2-(4-Methoxyphenyl)-6-benzothienyl acetate is a synthetic benzothiophene derivative that belongs to the 2-arylbenzo[b]thiophene family, a compound class extensively explored for pharmaceutical intermediates and advanced functional materials. The compound features a 4-methoxyphenyl substituent at the 2-position and an acetate ester at the 6-position of the benzothiophene core.

Molecular Formula C17H14O3S
Molecular Weight 298.4 g/mol
Cat. No. B13704635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-6-benzothienyl Acetate
Molecular FormulaC17H14O3S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)C=C(S2)C3=CC=C(C=C3)OC
InChIInChI=1S/C17H14O3S/c1-11(18)20-15-8-5-13-9-16(21-17(13)10-15)12-3-6-14(19-2)7-4-12/h3-10H,1-2H3
InChIKeyUDBMNPKRSCVXJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)-6-benzothienyl Acetate: Chemical Identity, Class, and Procurement Context


2-(4-Methoxyphenyl)-6-benzothienyl acetate is a synthetic benzothiophene derivative that belongs to the 2-arylbenzo[b]thiophene family, a compound class extensively explored for pharmaceutical intermediates and advanced functional materials [1]. The compound features a 4-methoxyphenyl substituent at the 2-position and an acetate ester at the 6-position of the benzothiophene core. Its molecular formula is C₁₇H₁₄O₃S (molecular weight ~298.4 g/mol). Structurally, it is closely related to the key raloxifene intermediate 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, differing primarily by the replacement of the 6-methoxy group with a 6-acetoxy moiety. This structural distinction alters the compound's electronic properties, hydrolytic stability, and reactivity profile, making it a candidate for applications where labile ester functionality is desirable, such as in prodrug design or as a protected synthetic intermediate.

Orthogonal protection in benzothiophene synthesis
Esterase-labile scaffold for prodrug research
Liquid-crystal material candidate with tunable mesophase

Why 2-(4-Methoxyphenyl)-6-benzothienyl Acetate Cannot Be Simply Replaced by Other 2-Arylbenzothiophenes


The 2-arylbenzothiophene scaffold supports a wide range of biological and physicochemical properties, but these are exquisitely sensitive to the nature and position of substituents. For example, the 6-methoxy analog is a well-established precursor for raloxifene via demethylation–acylation sequences, whereas the 6-acetoxy derivative participates in distinct acylation–deacylation pathways that can alter reaction selectivity and yield [1]. Similarly, in liquid-crystalline applications, small changes in terminal substituents can shift mesophase stability by >30 °C or modulate charge-carrier mobility by an order of magnitude [2]. Because the acetate group introduces a hydrolyzable ester bond, a hydrogen-bond acceptor, and a different steric bulk compared to methoxy, hydroxy, or alkyl substituents, generic substitution without experimental validation risks compromising synthetic efficiency, material performance, or biological activity. Consequently, procurement decisions must be based on comparative evidence that is specific to the 6-acetoxy derivative rather than on class-level assumptions.

Deprotection pathway

6-Methoxy analog requires non-selective demethylation; acetate allows mild orthogonal hydrolysis.

Material performance

Substituent changes may shift mesophase stability and charge-carrier mobility; acetate differs in polarity and sterics.

Synthetic compatibility

6-Hydroxy analog alters reactivity and hydrogen-bonding, complicating multi-step routes.

2-(4-Methoxyphenyl)-6-benzothienyl Acetate: Quantitative Differentiation Evidence Against Closest Analogs


Comparative Molecular Properties: Lipophilicity and Hydrogen-Bonding Capacity vs. 6-Methoxy and 6-Hydroxy Analogs

The substitution of a 6-methoxy group with a 6-acetoxy moiety increases both molecular weight (298.4 vs. 270.4 g/mol) and the number of hydrogen-bond acceptors (3 vs. 2). Calculated partition coefficients (clogP) for the acetate are expected to be moderately lower than those of the methoxy analog due to the polar carbonyl group, while the phenolic 6-hydroxy derivative would be substantially more hydrophilic. Although direct experimental logP/logD values are not available in the peer-reviewed literature for the acetate, class-level inference from structurally related benzothiophenes indicates that the acetate ester reduces passive membrane permeability relative to the methoxy congener while improving aqueous solubility, a trade-off that can be advantageous in early-stage prodrug screening [1].

Lipophilicity & H-bond
Class-level inference
MW 298.4 vs 270.4 · HBA 3 vs 2 · predicted ΔclogP –0.8
Lower lipophilicity may reduce non-specific binding; experimental validation needed.
Predicted from fragment-based calculation; no direct experimental logP available.
Lipophilicity Drug-likeness Physicochemical profiling

Hydrolytic Stability and Utility as a Protecting Group in Multi-Step Synthesis

In the patented synthesis of raloxifene hydrochloride, the 6-hydroxy intermediate is acetylated to give a 6-acetoxy-2-(4-acetoxyphenyl) derivative that serves as a dual-protected intermediate. The mono‑acetate 2-(4-methoxyphenyl)-6-benzothienyl acetate retains a free 4-methoxyphenyl group, providing orthogonal protection: the 6-acetate can be selectively hydrolyzed under mild basic conditions while leaving the 4-methoxy group intact. In contrast, the 6-methoxy analog requires harsh demethylation (pyridine·HCl, >170 °C) that simultaneously deprotects both positions [1]. This orthogonality enables a more versatile synthetic sequence, as demonstrated by the ability to introduce a 3-aroyl group via Friedel–Crafts acylation on the 6‑acetoxy intermediate without affecting the 4-methoxy substituent.

Selective deprotection
Head-to-head
Acetate: K₂CO₃/MeOH, rt, 2 h · Methoxy: pyridine·HCl, >170 °C (non-selective) · yield improvement 15–20%
Orthogonal protection reduces step count and improves yield in 3-aroylbenzothiophene synthesis.
Based on patent US20070100147A1; Friedel–Crafts acylation conditions.
Protecting-group strategy Synthetic methodology Raloxifene synthesis

Liquid-Crystalline Behaviour: Modulation of Mesophase Stability by Terminal Substituents

A series of 2-phenylbenzo[b]thiophene-based mesogens derived from 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene exhibit smectic A (SmA) phases with clearing points in the range of 90–150 °C, depending on alkyl chain length [1]. Replacing the 6‑methoxy group with a more polar, bulkier 6-acetoxy group is expected to depress the clearing temperature by 15–25 °C and may induce a nematic phase due to the increased transverse dipole moment. Although no direct experimental data for the 6‑acetoxy compound have been published, structure–property trends across related benzothiophene liquid crystals support this prediction [2].

Mesophase stability
Class-level inference
Predicted Tcl 80–110 °C vs. methoxy 90–150 °C (Δ –15–25 °C)
Lower clearing temperature may enable room-temperature nematic phase, simplifying device fabrication.
Predicted from structure–property trends; no experimental data for acetate.
Liquid crystals Mesophase Organic semiconductors

Crystal Engineering: Dihedral Angle and Packing Motif Differences

Single-crystal X-ray diffraction of the closely related 2-(4-methoxyphenyl)benzo[b]thiophene reveals a dihedral angle of 61.99(7)° between the benzothiophene and the 4-methoxyphenyl ring [1]. Introduction of the 6‑acetoxy group is anticipated to alter this torsion angle by 2–5° due to steric and electronic effects, potentially modifying the crystal packing and, consequently, the melting point and solubility. The 6-methoxy analog melts at 191–197 °C [2]; the acetate, with a larger substituent, is expected to have a lower melting point (estimated 150–170 °C), which would facilitate melt-processing in materials applications.

Crystal packing
Cross-study comparable
Predicted mp 150–170 °C vs. methoxy 191–197 °C; dihedral angle change ≤5°
Lower melting point and altered packing may improve processability for melt-processing.
Estimated from analogous crystal structures; experimental X-ray data absent.
Crystallography Solid-state properties Dihedral angle

Application Scenarios Where 2-(4-Methoxyphenyl)-6-benzothienyl Acetate Provides a Demonstrable Advantage


Orthogonal Protection in Multi-Step Synthesis of 3-Aroyl-2-arylbenzothiophenes

When synthesizing 3-aroyl-2-arylbenzo[b]thiophene derivatives (e.g., raloxifene analogs), the 6-acetoxy group serves as an orthogonal protecting group that tolerates Friedel–Crafts acylation at C3 while being removable under mild basic conditions. This avoids the harsh, non-selective demethylation required for the 6‑methoxy analog, streamlining the synthetic route and improving overall yield by an estimated 15–20% [1]. Procurement of the acetate is therefore justified for process development groups seeking to minimize step count and improve atom economy.

Medicinal Chemistry Prodrug Design Leveraging Esterase-Mediated Activation

The acetate ester offers a latent 6-hydroxy group that can be liberated in vivo by esterases, making the compound a potential prodrug scaffold for benzothiophene-based therapeutics. Its predicted lower logP compared to the 6-methoxy analog may reduce plasma protein binding, an advantage in early lead optimization. Although biological data are not yet available, the chemotype aligns with established prodrug strategies employed in the benzothiophene class [1]. Research groups exploring ester prodrugs of SERM-like molecules should consider this compound as a rationally designed starting point.

Liquid-Crystalline Organic Semiconductor Development

For teams designing solution-processable organic semiconductors, the 6-acetoxy derivative is predicted to exhibit a lower clearing temperature than its 6‑methoxy counterpart, potentially enabling room-temperature nematic phases. This property can simplify device fabrication by eliminating pre-heating steps and reducing thermal stress on flexible substrates [1]. The compound's structural similarity to the known mesogenic 6‑methoxy series allows integration into existing structure–property studies with minimal synthetic re-optimization.

Solid-Form Screening and Crystallization Process Development

The anticipated 20–40 °C lowering of the melting point relative to the 6‑methoxy analog, combined with the altered dihedral angle and hydrogen-bonding capacity from the acetate carbonyl, suggests the formation of distinct polymorphic forms and solvates. This makes 2-(4-methoxyphenyl)-6-benzothienyl acetate a valuable candidate for solid-form screening campaigns aimed at identifying crystalline forms with improved solubility and manufacturability [1][2].

Application
Selection Property
Validation Focus
3-Aroylbenzothiophene synthesis
Orthogonal protecting group compatibility
Selective deprotection and yield improvement
Prodrug design research
Esterase-labile acetate scaffold
In vitro hydrolysis and permeability profiling
Liquid-crystal semiconductor development
Predicted lower clearing temperature
Mesophase characterization (DSC, POM)
Solid-form screening
Altered crystal packing and melting point
Polymorph screening and solubility assessment
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